molecular formula C24H29F3N4O B2448030 (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034612-82-1

(2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No.: B2448030
CAS No.: 2034612-82-1
M. Wt: 446.518
InChI Key: DKLFPFICOYMBKR-UHFFFAOYSA-N
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Description

The compound (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone belongs to the family of organic compounds known as piperazines and pyridines. This compound is characterized by a pyridine ring substituted with dimethyl groups and a methanone group attached to a piperazine ring linked to a trifluoromethylphenyl group. Its intricate structure suggests potential utility in various fields, particularly in pharmaceuticals and advanced material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone typically begins with the preparation of the core pyridine and piperazine structures, followed by functional group modifications.

  • Initial Formation: : The core pyridine can be synthesized through methods like the Hantzsch pyridine synthesis.

  • Functionalization: : The 2,4-dimethyl substitution on the pyridine can be introduced using Friedel-Crafts alkylation.

  • Formation of the Piperazine Structure: : The piperazine ring with a trifluoromethylphenyl group is often prepared by nucleophilic substitution reactions.

  • Coupling Reactions: : The methanone linkage is achieved by coupling the functionalized piperazine and pyridine using reagents like carbonyldiimidazole under mild conditions.

Industrial Production Methods

Scaling up for industrial purposes might involve optimizing reaction conditions like temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are techniques often explored for efficiency and consistency in larger-scale productions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, affecting primarily the methyl groups on the pyridine ring.

  • Reduction: : Selective reduction could be performed on certain nitrogen or carbonyl functionalities.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and piperazine rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide in an acidic medium.

  • Reduction: : Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Halogenating agents or nucleophiles like alkoxides and amines, usually in polar aprotic solvents.

Major Products

  • Oxidation: : Conversion of methyl groups to carboxylic acids or alcohols.

  • Reduction: : Formation of alcohols or amines from carbonyl or nitro groups.

  • Substitution: : Formation of various alkylated or aminated derivatives.

Scientific Research Applications

Chemistry

The compound finds utility as an intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology

Its ability to interact with biological receptors makes it a candidate for studies in neuropharmacology, especially for its potential effects on the central nervous system.

Medicine

The compound's structure suggests potential as a lead compound in drug discovery, particularly in designing new therapeutics for neurological or psychological disorders.

Industry

In material science, such compounds are explored for their utility in creating advanced materials with specific electronic or photonic properties.

Mechanism of Action

The exact mechanism depends on its application, but in pharmacology, (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone likely interacts with G-protein-coupled receptors or ion channels, modulating their activity through binding to active sites, leading to altered cellular responses.

Comparison with Similar Compounds

Unique Features

The presence of a trifluoromethyl group adds lipophilicity and metabolic stability, distinguishing it from similar piperazine or pyridine derivatives.

List of Similar Compounds

  • (4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)phenyl)methanone

  • 2,4-Dimethyl-3-(piperidin-1-yl)pyridine

  • (3-(Trifluoromethyl)phenyl)(piperidin-1-yl)methanone

Each of these compounds shares structural motifs but differs in specific functional groups or ring systems, offering unique properties and applications.

Properties

IUPAC Name

(2,4-dimethylpyridin-3-yl)-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3N4O/c1-17-6-9-28-18(2)22(17)23(32)31-10-7-20(8-11-31)29-12-14-30(15-13-29)21-5-3-4-19(16-21)24(25,26)27/h3-6,9,16,20H,7-8,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLFPFICOYMBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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